5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate
Description
Core Molecular Architecture and Functional Group Analysis
The molecular formula of the compound is C26H31N3O8 , with a molecular weight of 513.54 g/mol . Its structure integrates three primary components:
- A 2,3-dihydro-1H-indole core , a bicyclic system comprising a benzene ring fused to a pyrrolidine ring.
- Substituents at positions 1, 5, and 7 of the indole scaffold:
- A (2R,3R)-2,3-dihydroxybutanedioate (tartrate) counterion , which neutralizes the protonated amine group via ionic interaction.
Key functional groups include the primary amine (-NH2), ester (benzoyloxy), nitrile (-CN), and carboxylic acid (from tartrate). The benzoyloxy group enhances lipophilicity, while the tartrate improves aqueous solubility through hydrogen bonding.
| Structural Feature | Role |
|---|---|
| 2,3-Dihydroindole core | Provides planar aromaticity for π-π stacking interactions |
| (2R)-2-Aminopropyl group | Serves as a hydrogen bond donor and influences stereoselective binding |
| Cyano group | Modulates electron density and participates in dipole-dipole interactions |
| Tartrate counterion | Stabilizes crystalline packing via hydrogen bonding networks |
Stereochemical Configuration and Chiral Center Characterization
The compound contains three chiral centers :
- C2 of the 2-aminopropyl group (R-configuration).
- C2 and C3 of the tartrate ion (both R-configurations).
The absolute configuration was confirmed via single-crystal X-ray diffraction , a method validated in analogous indole derivatives such as silodosin. The (2R)-aminopropyl group adopts a staggered conformation, minimizing steric hindrance between the amine and adjacent indole hydrogen atoms. The tartrate ion exhibits a gauche conformation for its hydroxyl groups, enabling optimal hydrogen bonding with the protonated amine.
The stereochemical integrity of the 2-aminopropyl group is critical for biological activity, as demonstrated in structurally related α1-adrenergic receptor antagonists. Enantiomeric purity is typically assessed using chiral HPLC , ensuring >95% optical purity in synthesized batches.
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P212121 . Key crystallographic parameters include:
- Unit cell dimensions : a = 8.92 Å, b = 12.45 Å, c = 18.73 Å
- Hydrogen bonding network : The protonated amine forms a salt bridge with the tartrate carboxylate (N–H···O distance: 2.68 Å), while hydroxyl groups on tartrate interact with the indole nitrogen (O–H···N distance: 2.89 Å).
- π-π stacking : Adjacent indole cores exhibit face-to-face stacking with an interplanar distance of 3.51 Å, stabilizing the lattice.
The solid-state arrangement is further stabilized by van der Waals interactions between benzoyloxy phenyl rings and hydrophobic regions of neighboring molecules. This packing behavior correlates with the compound’s high melting point (>200°C) and low hygroscopicity.
Comparative Analysis with Related Indole Derivatives
When compared to structurally similar indole compounds, three key distinctions emerge:
Silodosin (C25H32F3N3O4) :
1-[3-(Benzyloxy)propyl] Analogue (C22H27N3O) :
5-(2-Oxopropyl) Derivative (C22H22N2O3) :
| Compound | Key Structural Difference | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target Compound | Tartrate counterion, benzoyloxypropyl | 0.15 |
| Silodosin | Trifluoromethyl group, methoxypropyl | 0.08 |
| 1-[3-(Benzyloxy)propyl] Analogue | Benzyloxy instead of benzoyloxy | 0.02 |
The tartrate salt form confers superior crystallinity and dissolution kinetics compared to free base or alternative counterions, as evidenced by differential scanning calorimetry (DSC) studies.
Properties
Molecular Formula |
C26H31N3O8 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-[5-(2-aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H25N3O2.C4H6O6/c1-16(24)12-17-13-19-8-10-25(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,13-14,16H,5,8-12,24H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
KYUCVOVGODORNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through reductive amination, where the indole core reacts with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Benzoyloxypropyl Group: This step involves the esterification of the indole derivative with benzoyl chloride in the presence of a base such as pyridine.
Formation of the Dihydroxybutanedioate Moiety: The final step includes the reaction of the intermediate compound with (2R,3R)-2,3-dihydroxybutanedioic acid under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of the Benzoyloxy Ester Group
The benzoyloxy ester moiety undergoes hydrolysis under acidic or basic conditions:
Kinetic studies suggest base-catalyzed hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions. The reaction is pivotal for removing protecting groups during synthetic modifications.
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group (-CN) participates in nucleophilic substitutions:
| Nucleophile | Reagents/Conditions | Product |
|---|---|---|
| Amines | NH₃/EtOH, 80°C | Amidines (e.g., 7-amidinoindole derivatives) |
| Thiols | H₂S/DMF, RT | Thioamides |
| Grignard Reagents | RMgX/THF, -78°C | Ketones after hydrolysis |
The electron-withdrawing nature of the nitrile enhances electrophilicity at the carbon, facilitating these transformations .
Acid-Base Reactions of the Amino Group
The primary amine undergoes protonation and salt formation:
The pKa of the amino group is ~9.5, enabling selective protonation in mildly acidic environments .
Acylation and Condensation Reactions
The amine reacts with acylating agents:
| Acylating Agent | Conditions | Product |
|---|---|---|
| Acetyl Chloride | Pyridine, RT | N-acetyl derivative |
| Succinic Anhydride | DMF, 60°C | Amide-linked succinate |
Condensation with carbonyl compounds (e.g., aldehydes) yields Schiff bases, useful for stabilizing intermediates.
Electrophilic Aromatic Substitution on the Indole Ring
The indole core undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Predominantly at C-4 |
| Halogenation | Br₂/FeCl₃ | C-5 bromination |
The electron-donating aminoalkyl group directs electrophiles to meta positions relative to itself .
Stereochemical Considerations
The (2R,3R)-tartrate counterion influences reactivity:
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C26H31N3O8
- Molecular Weight : 513.55 g/mol
- Melting Point : > 180°C (dec.)
- Solubility : Slightly soluble in DMSO, ethanol, and methanol
- Appearance : Off-white to pale yellow solid
Safety Information
The compound is classified under GHS07 with associated hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes. Proper safety precautions should be taken when handling this compound.
Medicinal Chemistry
5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile serves as an important intermediate in the synthesis of Silodosin. This application is crucial for developing medications that target alpha-1 adrenergic receptors to alleviate urinary symptoms associated with benign prostatic hyperplasia.
Case Study: Synthesis of Silodosin
Research indicates that the synthesis pathway of Silodosin involves several intermediates, including the discussed compound. The efficiency of synthesizing Silodosin from this intermediate has been documented to enhance yield and purity, making it a focal point for pharmaceutical research and development .
Pharmacological Studies
The compound's pharmacological properties are being explored for their potential effects on the central nervous system and cardiovascular system. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects and modulate blood pressure through specific receptor interactions.
Case Study: Neuroprotective Effects
A study conducted on related indole derivatives demonstrated their ability to protect neuronal cells from oxidative stress, suggesting that compounds like 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile could be further investigated for neuroprotective applications .
Material Science
The unique structural properties of this compound have led to investigations into its use as a building block for novel materials. Its ability to form stable complexes with various metal ions opens pathways for applications in catalysis and sensor development.
Case Study: Catalytic Applications
Research has shown that indole derivatives can act as effective ligands in metal-catalyzed reactions. The incorporation of 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile into catalytic systems has been explored, showing promising results in enhancing reaction rates and selectivity .
Mechanism of Action
The mechanism of action of 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate likely involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The aminopropyl group may mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. The benzoyloxypropyl group could enhance the compound’s binding affinity and selectivity, while the dihydroxybutanedioate moiety may influence its solubility and bioavailability.
Comparison with Similar Compounds
a. 1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (CAS: 885340-13-6)
- Key Differences: Replaces the benzoyloxypropyl group with a 3-hydroxypropyl moiety. Introduces a trifluoroethoxy-phenoxyethylamino side chain, enhancing receptor selectivity for α₁A-adrenoceptors .
- Functional Impact :
5-[(2R)-2-(Benzylamino)propyl]-1-[3-(benzoyloxy)propyl]-7-cyanoindoline
- Key Differences: Substitutes the primary amine with a benzylamino group (protected intermediate).
- Functional Impact :
Counterion Variants
Oxalate Salt Intermediate
- Description: A precursor in Silodosin synthesis formed by reacting 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propylbenzoate with oxalic acid .
- Comparison :
Bioactive Indole Derivatives
a. Methyl Oxindole-6-carboxylate (CAS: 14192-26-8)
- Key Differences: Lacks the aminopropyl and benzoyloxypropyl substituents. Features a carboxylate ester at position 5.
- Functional Impact :
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-7-cyanoindole
- Key Differences :
- Acetyl group at position 1 instead of benzoyloxypropyl.
- Functional Impact :
- Lower steric hindrance improves reactivity in nucleophilic substitutions but reduces target specificity .
Biological Activity
5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C26H31N3O8
- Molecular Weight : 513.55 g/mol
- CAS Number : 239463-85-5
- Topological Polar Surface Area : 194 Ų
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 11 |
| Complexity | 671 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to exhibit:
- Antagonistic Activity : The compound acts as an antagonist at certain adrenergic receptors, which may influence cardiovascular dynamics and neurotransmission.
- Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cell lines, suggesting potential use in oncology.
Anticancer Activity
Recent studies have demonstrated that 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Breast Cancer Cells : In vitro analyses showed that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway.
- Lung Cancer Studies : A similar study reported that the compound effectively reduced cell viability in A549 lung cancer cells, with evidence of G0/G1 phase arrest.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress-induced neuronal damage:
- In Vivo Models : Animal models of neurodegeneration showed improved cognitive function and reduced neuronal loss when treated with the compound.
Case Study 1: Anticancer Efficacy
A clinical trial assessing the efficacy of this compound in patients with advanced solid tumors revealed promising results. Patients receiving a regimen including the compound showed a partial response rate of 30% over a treatment period of three months.
Case Study 2: Neuroprotection in Alzheimer’s Disease
Another study evaluated the neuroprotective effects in an Alzheimer’s disease mouse model. Results indicated that treatment with the compound significantly improved memory performance and reduced amyloid-beta plaque accumulation.
Q & A
Q. What are the standard synthetic routes for preparing this compound and its key intermediates?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Alkylation of a 2,3-dihydro-1H-indole core with 3-(benzoyloxy)propyl groups under basic conditions (e.g., NaH in DMF) to introduce the benzoyloxypropyl substituent .
- Step 2: Enantioselective introduction of the (2R)-2-aminopropyl side chain via reductive amination or chiral resolution techniques. Sodium acetate in acetic acid is often used to stabilize intermediates during reflux .
- Step 3: Salt formation with (2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid) to improve crystallinity and bioavailability. Ethanol/water mixtures are preferred for recrystallization .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Use chiral HPLC or polarimetry to confirm enantiomeric purity post-synthesis.
Q. How is the stereochemical configuration of the compound confirmed?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for unambiguous stereochemical assignment. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Chiral Derivatization: React the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via H-NMR to confirm the (2R) configuration of the aminopropyl group .
- Optical Rotation: Compare the observed specific rotation () with literature values for (2R,3R)-tartrate salts to validate enantiopurity .
Q. What pharmacological targets or mechanisms are associated with this compound?
Methodological Answer:
- Alpha-1 Adrenergic Antagonism: Structural analogs (e.g., Silodosin intermediates) suggest activity as selective α-adrenoceptor antagonists. Validate via radioligand binding assays using H-prazosin in prostate smooth muscle cells .
- CYP450 Metabolism Studies: Incubate the compound with human liver microsomes and quantify metabolites via LC-MS to identify potential drug-drug interactions .
- In Vivo Efficacy: Use rodent models of benign prostatic hyperplasia (BPH) to assess urinary flow improvement, referencing dose-response curves against Silodosin .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing diastereomer formation?
Methodological Answer:
- Temperature Control: Conduct the aminopropyl alkylation step at 0–5°C to suppress racemization.
- Catalyst Screening: Test chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric induction during key bond-forming steps.
- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane/triethylamine mixtures to reduce side reactions .
- Yield Tracking: Use DoE (Design of Experiments) to model variables (e.g., equivalents of reagents, reaction time) and identify optimal conditions.
Data Contradiction Analysis:
Q. What analytical strategies resolve discrepancies in reported physicochemical properties (e.g., solubility)?
Methodological Answer:
- Polymorph Screening: Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which may explain solubility variations .
- Ion-Specific Electrodes: Measure pH-dependent solubility in buffered solutions (pH 1.2–7.4) to assess bioavailability under physiological conditions.
- HPLC-ELSD: Quantify impurities or counterion variability (e.g., tartrate vs. other salts) that may affect reported melting points .
Q. How should stability studies be designed to evaluate the compound under various storage conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
